3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound with the CAS Number 297171-80-3. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and pharmacology.
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is classified as a triazole derivative and a piperidine derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to the biological activity of many pharmaceutical agents.
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride features a piperidine ring bonded to a triazole moiety. The triazole ring is substituted at one position with a methyl group.
The compound can participate in various chemical reactions typical for both piperidines and triazoles:
Reactions are often carried out under controlled conditions to avoid decomposition or side reactions. The stability of the compound under various conditions is an important consideration during its application in synthetic pathways.
The mechanism of action for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is not fully elucidated but can be inferred from related compounds:
Further research is required to clarify its specific biological targets and mechanisms in therapeutic contexts.
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride has potential applications in:
This compound exemplifies the significance of heterocyclic chemistry in developing therapeutic agents and highlights ongoing research into its properties and applications in various scientific fields.
Piperidine and 1,2,4-triazole represent privileged heterocyclic scaffolds in drug discovery due to their versatile pharmacodynamic and pharmacokinetic properties. The piperidine ring—a six-membered, saturated nitrogen-containing heterocycle—provides a stable, three-dimensional structure that enhances binding affinity to biological targets through conformational restriction. Its basic nitrogen atom facilitates protonation at physiological pH, enabling ionic interactions with aspartate or glutamate residues in enzyme active sites or receptor pockets. This motif is prevalent in CNS-active drugs, analgesics, and antivirals due to its ability to cross the blood-brain barrier (BBB) via passive diffusion [5] [8].
Complementarily, 1,2,4-triazole—a five-membered ring containing three nitrogen atoms—exhibits tautomeric versatility (1H- and 4H- forms) and robust hydrogen-bonding capacity. The triazole ring functions as a bioisostere for carboxylic acids or amides, improving metabolic stability and membrane permeability. Its dipole moment (~5 Debye) facilitates π-π stacking and dipole-dipole interactions with aromatic residues in target proteins. In 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride, the 1,2,4-triazole exists predominantly in the 4H-tautomer due to N-methylation, which enhances lipophilicity and steric shielding of vulnerable sites against oxidative metabolism [2] [8].
The hybridization of these scaffolds creates a spatially diversified pharmacophore (Fig. 1):
Table 1: Key Physicochemical Properties of Piperidine and 1,2,4-Triazole Scaffolds
Scaffold | pKa (N) | LogP | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) |
---|---|---|---|---|---|
Piperidine | 11.1 | 0.8 | 1 | 1 | 12.0 |
1,2,4-Triazole | 2.5 (N1), 10.2 (N2) | 0.4 | 2 | 1 | 28.7 |
Hybrid Core* | 9.8 (piperidine N), 3.1 (triazole N1) | 1.3 | 4 | 2 | 40.7 |
*Calculated for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine free base
Molecular hybridization of piperidine and 1,2,4-triazole exploits complementary bioactivity profiles to overcome limitations of individual scaffolds. Piperidine derivatives exhibit broad target promiscuity across G-protein-coupled receptors (GPCRs), ion channels, and transporters. For example, piperidine-containing compounds show nanomolar affinity for σ-receptors, dopamine D4 receptors, and serotonin reuptake transporters—targets implicated in neurological disorders [5] [8]. Concurrently, 1,2,4-triazoles demonstrate enzyme inhibitory potency against cytochrome P450, cholinesterases, and kinase families due to metal-coordination capabilities and transition-state mimicry [8].
The covalent linkage at C3-piperidine/C5-triazole creates a bifunctional pharmacophore with documented synergies:
Table 2: Therapeutic Applications of Piperidine-Triazole Hybrids
Therapeutic Area | Molecular Targets | Exemplary Hybrid Structure | Potency |
---|---|---|---|
Oncology | Bcl-xL/PUMA PPI, Topoisomerase II | 3-(4-Aryl-4H-1,2,4-triazol-3-yl)-N-benzylpiperidine | IC₅₀: 3.8–25.4 μM [3] [6] |
Infectious Diseases | InhA (M. tuberculosis), DHFR (P. falciparum) | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)-4-(quinolin-4-yl)piperazine | MIC: 0.033–0.61 μM [1] [9] |
Neuroscience | AChE, BuChE, σ-Receptors | 1-Benzyl-4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine | Ki: 0.0155 μM (AChE) [5] [8] |
The evolution of piperidine-triazole hybrids reflects three generations of synthetic strategy refinement:
First-Generation (Pre-2010): Linear SynthesesEarly routes relied on stepwise alkylation/amination. A prototypical synthesis involved:
Second-Generation (2010–2020): Conjugation via CyclocondensationAdvancements utilized piperidine-3-carboxylic acid as a linchpin:
Third-Generation (2020–Present): Microwave-Assisted HybridizationContemporary methods apply green chemistry principles:
For 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride specifically:
Table 3: Evolution of Synthetic Approaches for Piperidine-Triazole Hybrids
Generation | Key Reactions | Reaction Time | Yield Range | Limitations | Advancements |
---|---|---|---|---|---|
First (Pre-2010) | N-alkylation, CuAAC | 12–24 h | 50–65% | Copper contamination, low regioselectivity | Introduction of click chemistry |
Second (2010–2020) | Cyclocondensation, Boc-deprotection | 6–10 h | 65–85% | Epimerization risk, multiple steps | Improved triazole N-substitution diversity |
Third (2020–Present) | Microwave cyclization, one-pot deprotection | 15–30 min | 85–93% | Specialized equipment required | Chromatography-free, high atom economy |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1